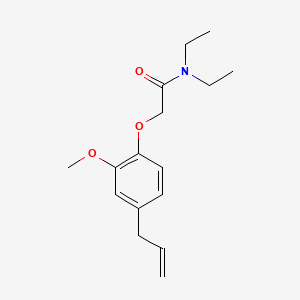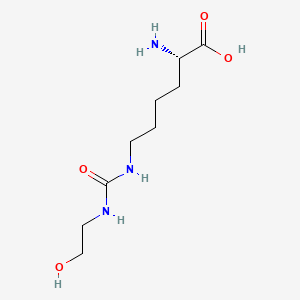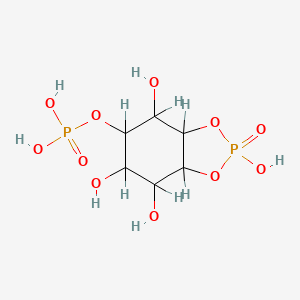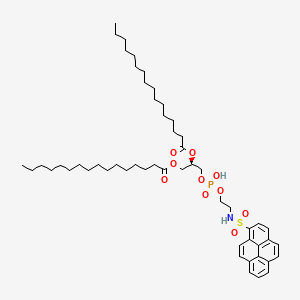
Acetamidoeugenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamidoeugenol is a member of methoxybenzenes.
Wissenschaftliche Forschungsanwendungen
1. Impact on Spatial Memory and Hippocampal Glutamatergic System
Acetamiprid (ACE), a neonicotinoid insecticide similar in structure to acetamidoeugenol, has been found to impair memory consolidation and reduce glutamate levels in the hippocampus of rats. It is suggested that this is due to the reduction of NMDA receptor subunits and loss of neural cells in the dentate gyrus area at high doses (Shamsi, Soodi, Shahbazi, & Omidi, 2021).
2. Antifungal Properties
Isoeugenol, a compound related to acetamidoeugenol, has been evaluated for its antifungal activity against Candida albicans. The study highlighted isoeugenol's potential as an inhibitor of crucial enzymes in fungal cell membrane biosynthesis, suggesting its therapeutic application in treating infections caused by Candida spp (Medeiros et al., 2020).
3. Interaction with Injection Solutions
A study investigated the intra-arterial tolerability of injection solutions, including preparations of acetamidoeugenol, highlighting its impact on the vascular system when administered intra-arterially. The findings are crucial for understanding the mechanisms and risks associated with accidental intra-arterial applications (Eckenfels, Kruss, & Kuritsch, 1984).
4. Effect on Mast Cells
Methyleugenol, a compound structurally similar to acetamidoeugenol, significantly inhibited histamine release in mast cells. This suggests its potential use in treating anaphylaxis and related allergic reactions, as well as its impact on the expression of L-histidine decarboxylase (HDC) mRNA in mast cells (Shin, Lee, & Kim, 1997).
Eigenschaften
CAS-Nummer |
305-13-5 |
|---|---|
Produktname |
Acetamidoeugenol |
Molekularformel |
C16H23NO3 |
Molekulargewicht |
277.36 g/mol |
IUPAC-Name |
N,N-diethyl-2-(2-methoxy-4-prop-2-enylphenoxy)acetamide |
InChI |
InChI=1S/C16H23NO3/c1-5-8-13-9-10-14(15(11-13)19-4)20-12-16(18)17(6-2)7-3/h5,9-11H,1,6-8,12H2,2-4H3 |
InChI-Schlüssel |
AXNKGLDCLYLVLQ-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)COC1=C(C=C(C=C1)CC=C)OC |
Kanonische SMILES |
CCN(CC)C(=O)COC1=C(C=C(C=C1)CC=C)OC |
Synonyme |
acetamidoeugenol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-methoxyphenyl)-2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide](/img/structure/B1201829.png)











![2-[[4-(Hydroxyamino)-4-oxo-2-[phenyl(tritio)methyl]-2-tritiobutanoyl]amino]acetic acid](/img/structure/B1201849.png)
